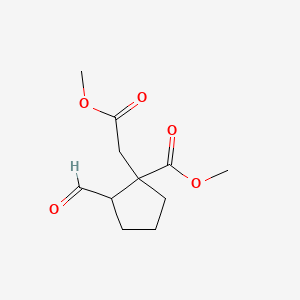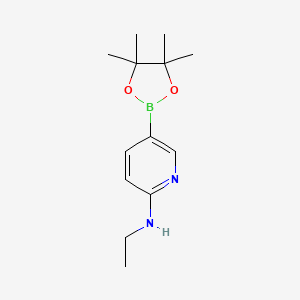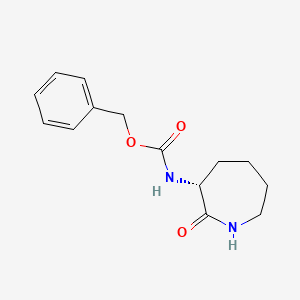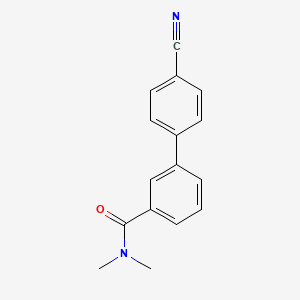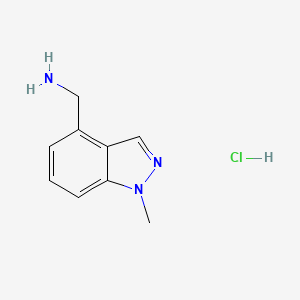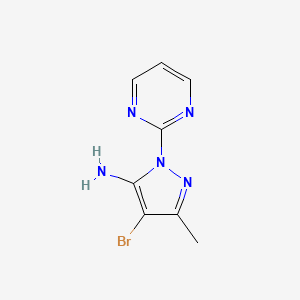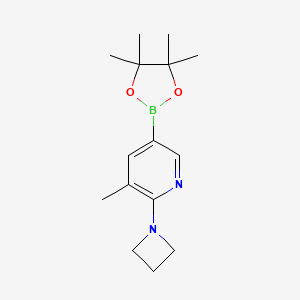
Dehydroheliobuphthalmin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroheliobuphthalmin is an organic compound with the chemical formula C22H20O8 . It appears as a yellow crystalline or powdery solid . It can be used as a chemical reagent, primarily in organic synthesis reactions . It can also serve as a precursor for dyes or luminescent materials .
Synthesis Analysis
The synthesis of Dehydroheliobuphthalmin can be achieved through chemical synthesis methods . The specific preparation methods may vary depending on the researcher and literature resources, but a common synthesis method involves synthetic steps and reactions, including the reduction of aromatic nitro compounds and the coupling of aromatic nitro compounds .Physical And Chemical Properties Analysis
Dehydroheliobuphthalmin is a yellow crystalline or powdery solid . It has a melting point of approximately 143-145°C . It is soluble in common organic solvents such as ethanol, benzene, and dichloromethane .Aplicaciones Científicas De Investigación
Biomedical Engineering
Dehydroheliobuphthalmin has been identified as a promising compound in the development of photocrosslinked hydrogels . These hydrogels are utilized in various biomedical applications due to their biocompatibility and ability to mimic the extracellular matrix, making them ideal for tissue engineering, wound healing, and as scaffolds in regenerative medicine .
Agriculture
In agriculture, Dehydroheliobuphthalmin is used to enhance the properties of cellulose-based superabsorbent hydrogels . These hydrogels improve soil water retention, support sustainable agriculture by acting as carriers for fertilizers and pesticides, and contribute to environmental pollution control .
Neuroprotection
Dehydroheliobuphthalmin exhibits neuroprotective activity , which is crucial in the development of treatments for neurodegenerative diseases. Its ability to protect neuronal cells from damage makes it a valuable compound for further pharmaceutical research .
Environmental Science
The compound’s potential in environmental science is linked to its role in the synthesis of nanomaterials . These materials are used for environmental improvement applications such as water purification, air pollution control, and in the development of sustainable technologies .
Biotechnology
Dehydroheliobuphthalmin’s applications in biotechnology include its use in natural deep eutectic solvents (NADESs) . These solvents are biodegradable and non-toxic, making them suitable for various biotechnological processes, including enzyme catalysis and the extraction of bioactive compounds .
Materials Science
In materials science, Dehydroheliobuphthalmin is involved in the creation of responsive hydrogels . These smart materials have applications in catalysis, microsystem technology, and as sensors due to their ability to respond to environmental stimuli .
Pharmacology
Pharmacologically, Dehydroheliobuphthalmin is part of the research into targeted drug delivery systems . Hydrogels containing this compound can be engineered to release drugs in response to specific triggers, minimizing side effects and improving therapeutic efficacy .
Analytical Chemistry
Lastly, Dehydroheliobuphthalmin is significant in analytical chemistry, where it may be used as a reagent or a component in the development of new analytical methods . Its unique properties can contribute to advancements in chemical analysis techniques .
Safety and Hazards
Mecanismo De Acción
Target of Action
Dehydroheliobuphthalmin is a lignan derivative found in the leaves of Platycladus orientalis . It has been identified to have neuroprotective activity , suggesting that its primary targets may be neuronal cells or components of the nervous system.
Mode of Action
Given its neuroprotective activity , it can be hypothesized that Dehydroheliobuphthalmin may interact with neuronal cells or specific receptors in the nervous system to exert its effects
Biochemical Pathways
Considering its neuroprotective activity , it might influence pathways related to neuronal survival, growth, and function
Result of Action
Given its neuroprotective activity , it can be inferred that the compound may have beneficial effects on neuronal health and function.
Propiedades
IUPAC Name |
dimethyl (3E)-2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c1-25-21(23)15(7-13-3-5-17-19(9-13)29-11-27-17)16(22(24)26-2)8-14-4-6-18-20(10-14)30-12-28-18/h3-7,9-10,16H,8,11-12H2,1-2H3/b15-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPJAZYITXHVOI-VIZOYTHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OCO2)C(=CC3=CC4=C(C=C3)OCO4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OCO2)/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroheliobuphthalmin | |
Q & A
Q1: What are the potential benefits of Dehydroheliobuphthalmin in the context of brain health?
A1: Research suggests that Dehydroheliobuphthalmin exhibits promising anti-metastatic effects relevant to brain tumor progression. Specifically, studies have shown that it can inhibit the migration of both melanoma and brain endothelial cells. [] This compound also appears to strengthen the blood-brain barrier by enhancing its barrier function and promoting the expression of the tight junction protein ZO-1 at endothelial cell junctions. [] These findings suggest potential for Dehydroheliobuphthalmin in hindering brain metastasis formation and maintaining blood-brain barrier integrity.
Q2: Does Dehydroheliobuphthalmin demonstrate any neuroprotective properties?
A2: While not directly addressed in the provided research on Dehydroheliobuphthalmin, a closely related compound, Heliobuphthalmin, has been identified as a neuroprotective agent. [] This suggests the potential for Dehydroheliobuphthalmin to possess similar properties. Further research is needed to explore the specific neuroprotective potential and mechanisms of action of Dehydroheliobuphthalmin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

